molecular formula C14H9ClFNO B3022090 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile CAS No. 1020252-17-8

2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile

Cat. No. B3022090
CAS RN: 1020252-17-8
M. Wt: 261.68 g/mol
InChI Key: GKULZZNWGYNUSD-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-methylphenoxy)acetic acid” and “4-Chloro-2-methylphenoxyacetic acid” are phenoxy herbicides . They selectively control broad-leaf weeds in pasture and cereal crops . The mode of action of these compounds is as an auxin, which are growth hormones that naturally exist in plants .


Synthesis Analysis

One method for preparing 4-chloro-2-methylphenoxyalkanoic acids involves reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent compatible with water in an aqueous medium in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of these compounds has been investigated using computational methods . The systematic analyses associated with molecular dynamic characteristics have been performed to explore unknown physico-chemical properties and applications .


Chemical Reactions Analysis

The synthesis of ionic liquids was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized ionic liquids exhibit thermal stability up to 175 °C .


Physical And Chemical Properties Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized .

Mechanism of Action

Target of Action

It’s structurally similar to the herbicide mcpa , which targets plant growth hormones known as auxins .

Mode of Action

Like MCPA, 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile likely acts as a synthetic auxin . Auxins are plant hormones that regulate growth. When these synthetic auxins are applied at high concentrations, they can induce rapid, uncontrolled growth, leading to the death of the plant .

Biochemical Pathways

As a synthetic auxin, it likely affects the same pathways as mcpa and other synthetic auxins . These compounds disrupt normal plant growth and development, leading to uncontrolled cell division and growth, and eventually plant death .

Pharmacokinetics

Similar compounds like mcpa are known to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of these compounds in plants contribute to their herbicidal effects .

Result of Action

The result of the action of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile is likely similar to that of MCPA and other synthetic auxins . These compounds cause uncontrolled growth in plants, leading to the disruption of normal plant development and eventually plant death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile. For similar compounds like MCPA, factors such as soil type, temperature, and moisture can affect their absorption, distribution, and overall effectiveness .

Future Directions

The development of new types of ionic liquids, which are alternatives to toxic solvents, is a subject of intense interest and research . They are used in chemical synthesis, extraction, catalysis, and electrochemical processes . The appropriate selection of cations and anions during the design of ionic liquids determines their properties .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c1-9-7-10(15)5-6-13(9)18-14-4-2-3-12(16)11(14)8-17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULZZNWGYNUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234415
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020252-17-8
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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